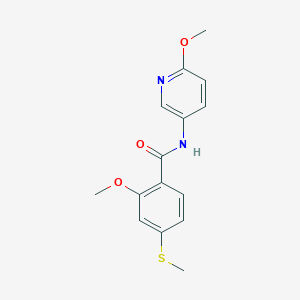![molecular formula C23H20N2O4S B496767 N-(DIBENZO[B,D]FURAN-3-YL)-4-(1-PYRROLIDINYLSULFONYL)BENZAMIDE](/img/structure/B496767.png)
N-(DIBENZO[B,D]FURAN-3-YL)-4-(1-PYRROLIDINYLSULFONYL)BENZAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(DIBENZO[B,D]FURAN-3-YL)-4-(1-PYRROLIDINYLSULFONYL)BENZAMIDE is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a dibenzofuran moiety, a pyrrolidine sulfonyl group, and a benzamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(DIBENZO[B,D]FURAN-3-YL)-4-(1-PYRROLIDINYLSULFONYL)BENZAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Dibenzofuran Core: The dibenzofuran core can be synthesized through electrophilic reactions such as halogenation and Friedel-Crafts reactions.
Introduction of Pyrrolidine Sulfonyl Group: The pyrrolidine sulfonyl group is introduced through sulfonylation reactions, often using reagents like sulfonyl chlorides under basic conditions.
Coupling with Benzamide: The final step involves coupling the dibenzofuran-pyrrolidine sulfonyl intermediate with a benzamide derivative, typically using coupling agents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(DIBENZO[B,D]FURAN-3-YL)-4-(1-PYRROLIDINYLSULFONYL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
N-(DIBENZO[B,D]FURAN-3-YL)-4-(1-PYRROLIDINYLSULFONYL)BENZAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Mecanismo De Acción
The mechanism of action of N-(DIBENZO[B,D]FURAN-3-YL)-4-(1-PYRROLIDINYLSULFONYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Dibenzofuran: A simpler analog with a similar core structure but lacking the pyrrolidine sulfonyl and benzamide groups.
Naphthalen-1-yl-10-(4-(naphthalen-2-yl)phenyl)anthracene: Another complex organic compound used in similar applications.
Uniqueness
N-(DIBENZO[B,D]FURAN-3-YL)-4-(1-PYRROLIDINYLSULFONYL)BENZAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Propiedades
Fórmula molecular |
C23H20N2O4S |
|---|---|
Peso molecular |
420.5g/mol |
Nombre IUPAC |
N-dibenzofuran-3-yl-4-pyrrolidin-1-ylsulfonylbenzamide |
InChI |
InChI=1S/C23H20N2O4S/c26-23(16-7-10-18(11-8-16)30(27,28)25-13-3-4-14-25)24-17-9-12-20-19-5-1-2-6-21(19)29-22(20)15-17/h1-2,5-12,15H,3-4,13-14H2,(H,24,26) |
Clave InChI |
AJMKATNMTSMDPP-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)C5=CC=CC=C5O4 |
SMILES canónico |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)C5=CC=CC=C5O4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(2-chlorophenoxy)ethyl]-4-{2-[(methylsulfonyl)amino]ethoxy}benzenesulfonamide](/img/structure/B496685.png)
![4-{2-[(methylsulfonyl)amino]ethoxy}-N-(2-phenylethyl)benzenesulfonamide](/img/structure/B496686.png)


![methyl 2-({[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B496691.png)



![N-(2-{4-[(2-methoxydibenzo[b,d]furan-3-yl)sulfamoyl]phenyl}ethyl)acetamide](/img/structure/B496701.png)
![N~2~-[2-(2-benzylphenoxy)ethyl]-N~1~-phenylpyrrolidine-1,2-dicarboxamide](/img/structure/B496702.png)
![[2-({2-[4-(1-Methyl-1-phenylethyl)phenoxy]ethyl}amino)-2-oxoethoxy]acetic acid](/img/structure/B496703.png)

![{2-Oxo-2-[(2-phenoxyethyl)amino]ethoxy}acetic acid](/img/structure/B496705.png)
![N-(3-chloro-4-methylphenyl)-2-{[5-(3-hydroxynaphthalen-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B496707.png)
